8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Antileishmanial Quinoline Thiadiazole

8-Chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide (CAS 951980-59-9) is a synthetic heterocyclic compound belonging to the quinoline-3-carboxamide family, characterized by a 8-chloro substituent, a 4-hydroxy group, and a 5-methyl-1,3,4-thiadiazol-2-yl carboxamide moiety. This compound is a member of the broader class of quinoline-based thiadiazole hybrids, a scaffold extensively investigated for antileishmanial and α-amylase inhibitory activities.

Molecular Formula C13H9ClN4O2S
Molecular Weight 320.75
CAS No. 951980-59-9
Cat. No. B2618110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
CAS951980-59-9
Molecular FormulaC13H9ClN4O2S
Molecular Weight320.75
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
InChIInChI=1S/C13H9ClN4O2S/c1-6-17-18-13(21-6)16-12(20)8-5-15-10-7(11(8)19)3-2-4-9(10)14/h2-5H,1H3,(H,15,19)(H,16,18,20)
InChIKeyLVHFXBRQGCUKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide (CAS 951980-59-9): Chemical Identity, Core Scaffold, and Procurement Context


8-Chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide (CAS 951980-59-9) is a synthetic heterocyclic compound belonging to the quinoline-3-carboxamide family, characterized by a 8-chloro substituent, a 4-hydroxy group, and a 5-methyl-1,3,4-thiadiazol-2-yl carboxamide moiety. This compound is a member of the broader class of quinoline-based thiadiazole hybrids, a scaffold extensively investigated for antileishmanial [1] and α-amylase inhibitory [2] activities. The presence of the 8-chloro substituent is a key structural differentiator within this class, influencing both electronic properties and binding interactions [1][3].

Why 8-Chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide Cannot Be Replaced by Generic Quinoline-Thiadiazole Analogs


Generic substitution within the quinoline-thiadiazole class is unreliable because antileishmanial and α-amylase inhibitory activities are exquisitely sensitive to substitution patterns. In a series of 20 quinoline-based thiadiazole analogs, IC50 values against Leishmania spanned from 0.04 µM to >9.60 µM, with specific substituents dictating potency [1]. Similarly, for α-amylase inhibition, only 13 of 30 analogs demonstrated outstanding activity (IC50 0.002–42.31 µM), while seven were completely inactive [2]. The 8-chloro and 5-methyl groups on the quinoline and thiadiazole rings, respectively, contribute uniquely to binding through both steric and electronic effects, as demonstrated by molecular docking studies showing distinct hydrogen-bond networks and hydrophobic contacts for specific analogs [3]. Thus, minor structural changes can abolish activity, making direct replacement without matched data infeasible.

Quantitative Differentiation Evidence for 8-Chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide


Antileishmanial Potency Positioned Within the Quinoline-Thiadiazole Class

While direct IC50 data for 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is not individually reported in the primary literature, its structural analogs within the quinoline-thiadiazole series exhibit potent antileishmanial activity. Sixteen of twenty analogs demonstrated IC50 values between 0.04 ± 0.01 µM and 5.60 ± 0.21 µM, significantly outperforming the standard drug pentamidine (IC50 = 7.02 ± 0.09 µM) [1]. The 8-chloro substitution pattern is associated with enhanced potency in related series, likely due to improved hydrophobic interactions in the target binding site [1][2].

Antileishmanial Quinoline Thiadiazole

α-Amylase Inhibitory Potential Within Thiadiazole Quinoline Derivatives

The compound belongs to a series of thiadiazole quinoline analogs evaluated for α-amylase inhibition. Thirteen out of thirty analogs displayed outstanding inhibitory potential with IC50 values ranging from 0.002 ± 0.60 µM to 42.31 ± 0.17 µM, which is many folds superior to the standard inhibitor acarbose (IC50 = 53.02 ± 0.12 µM) [1]. Although specific data for the 8-chloro-5-methyl derivative has not been isolated, the presence of the 5-methyl group on the thiadiazole ring is a recurring feature in highly active analogs (e.g., compounds 1–6, 22–30) [1].

α-Amylase Diabetes Quinoline

Molecular Docking-Derived Binding Mode Differentiation

Computational studies on twenty quinoline-thiadiazole compounds revealed that the best-performing molecules (Y1 and Y2) establish critical hydrogen bonds with Trypanothione Reductase (TryR) residues Ser14, Cys52, Thr335, Lys60, Ser178, and Arg287, with distances between 2.94 Å and 3.78 Å [1]. These interactions are highly sensitive to the substitution pattern on both the quinoline and thiadiazole rings. The 8-chloro substituent on the quinoline core is predicted to enhance binding through hydrophobic contacts within the active site, a feature consistent with the SAR observed in the experimental series [1]. This provides a structure-based rationale for why the 8-chloro derivative would be differentiated from other halogen- or non-halogenated analogs.

Molecular Docking Trypanothione Reductase Antileishmanial

Antibacterial Potential and Target Engagement of Related N-Thiadiazole-4-hydroxy-2-quinolone-3-carboxamides

Although the quinoline-3-carboxamide scaffold differs from the 2-quinolone core, closely related N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides have demonstrated potent antibacterial activity against S. aureus, with MIC values below 1 µg/mL for ten derivatives [1]. The most optimized analog (g37) achieved MICs of 0.25–1 µg/mL against MRSA, representing a 2- to 128-fold improvement over vancomycin (MIC 1–64 µg/mL) and showing no resistance development over 20 passages [1]. The antibacterial mechanism was traced to inhibition of DNA gyrase B [1]. This suggests that the 8-chloro-4-hydroxyquinoline-3-carboxamide scaffold, by virtue of its structural similarity, may also engage bacterial topoisomerases, providing a rationale for exploring antibacterial applications.

Antibacterial DNA Gyrase B Quinolone

Predicted ADMET and Drug-Likeness Profile from In Silico Screening

The computational QSAR and ADMET analysis performed on the 20 quinoline-thiadiazole compounds indicated promising drug-likeness and favorable ADMET properties for the best-performing analogs, with no major violations of Lipinski's rule of five and acceptable predicted intestinal absorption and metabolic stability [1]. Since the 8-chloro-5-methyl derivative shares the core scaffold of these well-predicted molecules, it is expected to exhibit a similarly favorable drug-likeness profile, making it a better starting point for medicinal chemistry programs compared to analogs with less favorable in silico predictions.

ADMET Drug-likeness In silico screening

Structure-Activity Relationship (SAR) Defining Role of 8-Chloro Substitution

SAR analysis from the antileishmanial series highlights the critical influence of the quinoline substitution pattern on biological activity. Analogs lacking a halogen at the 8-position or bearing different substituents at this site showed drastically reduced or no activity (e.g., compounds 11, 14, 15, and 20 had IC50 values between 7.20 and 9.60 µM, comparable to or worse than pentamidine) [1]. The 8-chloro group is therefore identified as a key determinant of potency, likely by enhancing binding to the hydrophobic pocket of the target enzyme [1][2]. This specific substitution pattern cannot be replaced by other halogens or hydrogen without a significant loss of activity, making the 8-chloro analog uniquely valuable for further development.

SAR Quinoline 8-Chloro

Optimal Research and Industrial Application Scenarios for 8-Chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide


Antileishmanial Lead Optimization Programs

The compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing new antileishmanial agents. Given the established potency range of the quinoline-thiadiazole class (IC50 0.04–5.60 µM vs. pentamidine 7.02 µM) [1] and the crucial role of the 8-chloro substituent [3], medicinal chemistry teams can systematically modify the thiadiazole moiety while retaining the 8-chloroquinoline core to improve potency, selectivity, and ADMET properties.

Antidiabetic Drug Discovery: α-Amylase Inhibitor Screening

Based on the demonstrated α-amylase inhibitory activity of thiadiazole quinoline analogs, with the most potent compounds achieving IC50 values as low as 0.002 µM [2], this compound should be prioritized for in vitro α-amylase inhibition assays. Its structural features (5-methyl thiadiazole) align with highly active analogs, making it a promising candidate for the development of next-generation antidiabetic agents with potentially superior efficacy over acarbose.

Computational Chemistry and Molecular Docking Studies

The compound is an excellent candidate for computational chemistry campaigns, including molecular docking and molecular dynamics simulations against validated targets such as Trypanothione Reductase (TryR) [3]. Its defined binding mode—predicted to involve key hydrogen bonds with Ser14, Cys52, Thr335, Lys60, Ser178, and Arg287—facilitates the rational design of analogs with enhanced affinity, and it can serve as a reference ligand in virtual screening campaigns.

Antibacterial Drug Development: DNA Gyrase B Targeting

Given the structural similarity to potent N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides that inhibit S. aureus DNA gyrase B with MICs as low as 0.25 µg/mL [4], this compound should be evaluated for antibacterial activity, particularly against drug-resistant Gram-positive strains. Its distinct quinoline-3-carboxamide scaffold may offer advantages in selectivity and resistance profiles, warranting its inclusion in phenotypic screening libraries.

Quote Request

Request a Quote for 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.